molecular formula C13H8BrN3O2 B2462862 2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine CAS No. 866051-28-7

2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine

Cat. No.: B2462862
CAS No.: 866051-28-7
M. Wt: 318.13
InChI Key: KAUMSLOSTWQGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is notable for its applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs . The presence of both bromophenyl and nitro groups in its structure makes it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

It’s worth noting that imidazopyridine compounds are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its target in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Imidazopyridine compounds are known for their wide range of applications in medicinal chemistry , suggesting that they may affect multiple biochemical pathways.

Result of Action

It’s worth noting that similar compounds have shown potent in vitro antipromastigote activity , suggesting that 2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . One common method involves the reaction of 4-bromobenzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[1,2-a]pyridine core, followed by nitration to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Coupled products: Formed by Suzuki-Miyaura coupling reactions.

    Substituted derivatives: Formed by nucleophilic substitution reactions.

Comparison with Similar Compounds

2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives such as:

Properties

IUPAC Name

2-(4-bromophenyl)-8-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2/c14-10-5-3-9(4-6-10)11-8-16-7-1-2-12(17(18)19)13(16)15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUMSLOSTWQGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)[N+](=O)[O-])C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.